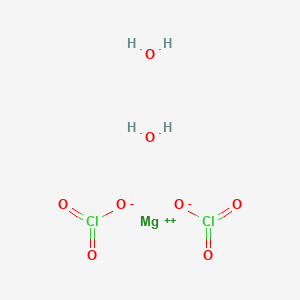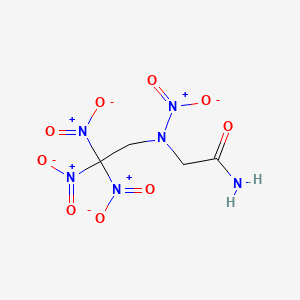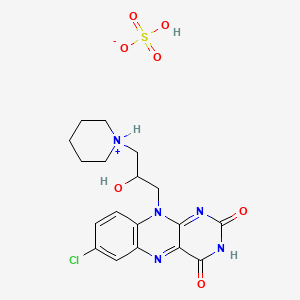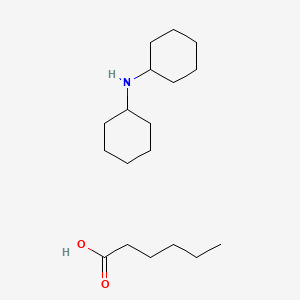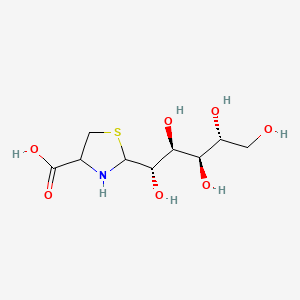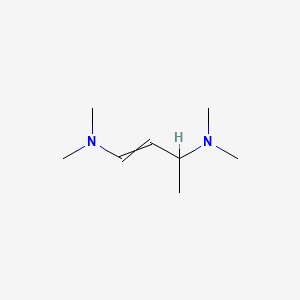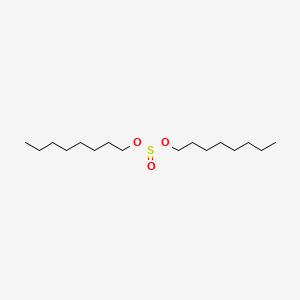
Dioctyl sulphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl sulfite can be synthesized through the reaction of octanol with sulfur trioxide. The reaction typically involves the following steps:
Esterification: Octanol reacts with sulfur trioxide to form dioctyl sulfite.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dioctyl sulfite involves large-scale esterification processes. The reaction is typically conducted in a reactor where octanol and sulfur trioxide are mixed and heated to the required temperature. The product is then purified through distillation to obtain high-purity dioctyl sulfite .
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl sulfite undergoes various chemical reactions, including:
Oxidation: Dioctyl sulfite can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Dioctyl sulfite can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioctyl sulfite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Mecanismo De Acción
The mechanism of action of dioctyl sulfite involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also act as a stabilizer, preventing the degradation of sensitive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sulfosuccinate: Used as a surfactant and emulsifier.
Dioctyl sulfide: Employed in the production of lubricants and as a chemical intermediate
Uniqueness
Dioctyl sulfite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a reagent and a solvent makes it versatile in various applications. Additionally, its stability and low toxicity make it suitable for use in sensitive applications such as pharmaceuticals .
Propiedades
Número CAS |
35506-89-9 |
|---|---|
Fórmula molecular |
C16H34O3S |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
dioctyl sulfite |
InChI |
InChI=1S/C16H34O3S/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
KTSKBTNGZJPRPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOS(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



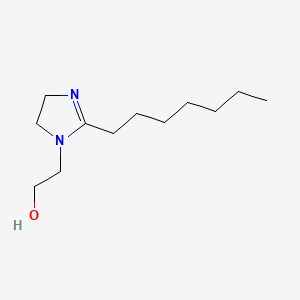
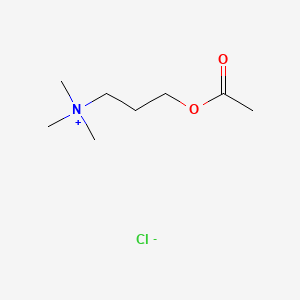
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
